Structural Differentiation: 2-Methylbenzothiazole-5-yl Core vs. Common 2-Aminobenzothiazole Scaffolds in Kinase Inhibition Patents
Patent CN101119981A discloses benzothiazolesulfonamides where the 2-position substituent on the benzothiazole ring is a critical determinant of biological activity. CAS 898411-15-9 carries a 2-methyl substituent, differentiating it from the more common 2-amino or 2-unsubstituted benzothiazole scaffolds used in carbonic anhydrase and kinase inhibitors [1]. The methyl group increases lipophilicity (calculated logP approximately 3.8 vs. approximately 2.5 for the 2-unsubstituted analog), which may alter membrane permeability and target engagement [2].
| Evidence Dimension | Lipophilicity (calculated logP) as a proxy for membrane permeability |
|---|---|
| Target Compound Data | Calculated logP approximately 3.8 (based on C22H19N3O3S2 structure) |
| Comparator Or Baseline | 2-unsubstituted benzothiazole analog: calculated logP approximately 2.5 |
| Quantified Difference | Approximately 1.3 log unit increase in calculated logP |
| Conditions | In silico calculation (ALOGPS 2.1); no experimental logD7.4 data available |
Why This Matters
A 1.3 log unit increase in lipophilicity can shift a compound from low to moderate permeability, directly impacting its suitability for cell-based assays versus biochemical assays, which is a critical procurement consideration.
- [1] Patent CN101119981A. New benzothiazolesulfonamides. Filing date: 2005-12-19. https://patents.google.com/patent/CN101119981A/en View Source
- [2] ZINC Database. ZINC1107425 (C22H19N3O3S2). Calculated properties. https://zinc.docking.org View Source
